Cas no 1807039-24-2 (Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate)
Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate
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- Inchi: 1S/C13H14N2O4/c1-3-11-9(7-12(16)19-4-2)5-6-10(8-14)13(11)15(17)18/h5-6H,3-4,7H2,1-2H3
- InChI Key: SNNHUSFRUXBCCE-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(C#N)=C(C=1CC)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 382
- XLogP3: 2.4
- Topological Polar Surface Area: 95.9
Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002752-1g |
Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate |
1807039-24-2 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate
Research Brief on Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate (CAS: 1807039-24-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate (CAS: 1807039-24-2) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative, characterized by its cyano, nitro, and ethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of enzyme inhibitors and small-molecule therapeutics targeting inflammatory and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate as a precursor in the synthesis of novel indole-based protease inhibitors. The research demonstrated that the compound's nitro and cyano groups facilitate selective binding to the allosteric sites of target enzymes, such as cathepsin B, which is implicated in cancer metastasis. The study reported a 40% improvement in inhibitory activity compared to earlier analogs, underscoring its structural advantages.
Further investigations into its pharmacokinetic properties, as detailed in a 2024 ACS Pharmacology & Translational Science article, revealed that the ethyl ester moiety enhances metabolic stability in vivo. This property is critical for oral bioavailability, with preclinical models showing a 2.5-fold increase in plasma half-life when compared to carboxylate derivatives. Such findings position the compound as a promising candidate for further optimization in lead compound development.
In addition to therapeutic applications, Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate has been utilized in chemical proteomics for activity-based protein profiling (ABPP). A recent Nature Chemical Biology paper (2024) described its use as a covalent probe to map reactive cysteine residues in drug-resistant bacterial strains, offering insights into antibiotic resistance mechanisms. The study identified three previously unknown bacterial targets, paving the way for new antimicrobial strategies.
Ongoing research also examines the compound's scalability and green chemistry potential. A 2024 Organic Process Research & Development report highlighted a solvent-free synthesis route using mechanochemistry, achieving an 88% yield with reduced environmental impact. This aligns with industry trends toward sustainable pharmaceutical manufacturing.
In conclusion, Ethyl 4-cyano-2-ethyl-3-nitrophenylacetate (1807039-24-2) exemplifies the convergence of synthetic chemistry and biological innovation. Its multifaceted applications—from drug discovery to chemical biology tools—underscore its value in addressing unmet medical needs. Future research directions may focus on expanding its therapeutic scope through structural derivatization and combination therapies.
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